
4,5-Dichloro-2-methylbenzoic acid
Overview
Description
4,5-Dichloro-2-methylbenzoic acid (CAS: 5252-98-2) is a halogenated aromatic carboxylic acid with the molecular formula C₈H₆Cl₂O₂ and a molecular weight of 205.04 g/mol. Its structure features two chlorine atoms at positions 4 and 5 of the benzene ring, a methyl group at position 2, and a carboxylic acid group at position 1 (ortho to the methyl group). Key physicochemical properties include:
Preparation Methods
Acetylation or Haloacetylation of 3,4-Dichlorotoluene
The key starting material for the synthesis is 3,4-dichlorotoluene, which undergoes electrophilic substitution with acetyl chloride or chloroacetyl chloride in the presence of a Friedel-Crafts catalyst, typically aluminum chloride (AlCl3).
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- Molar ratio: 2 mol 3,4-dichlorotoluene to 2 mol acetyl chloride.
- Catalyst: Aluminum chloride.
- Temperature: Approximately 100°C.
- Solvent: Often neat or under controlled conditions to optimize yield.
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- The reaction yields 4,5-dichloro-2-methylacetophenone as the major isomer.
- Yield after recrystallization: Around 60% purity for the acetylated intermediate.
- Chloroacetylation routes, involving chloroacetyl chloride, have also been explored but are less documented.
This step is crucial as it introduces the acetyl group ortho to the methyl group, setting the stage for subsequent oxidation to the carboxylic acid.
Oxidation of the Acetylated Intermediate to 4,5-Dichloro-2-methylbenzoic Acid
The acetylated intermediate (4,5-dichloro-2-methylacetophenone) is converted to the target benzoic acid via oxidation, commonly employing a haloform reaction mechanism.
Oxidizing Agents and Conditions:
- Alkali metal hydroxides or alkaline earth metal hydroxides (e.g., sodium hydroxide).
- Chlorine bleaching liquor (active chlorine ~145 g/L) can be used for oxidative halogenation.
- Temperature: Typically around 70°C.
- Reaction time: Several hours to ensure complete oxidation.
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- The acetyl group is oxidized to a carboxyl group.
- The reaction mixture is then neutralized to form the sodium or other alkali metal salts of the acid.
- The free acid is obtained by acidification with hydrochloric acid.
Purification and Isolation
- The crude product mixture often contains isomeric impurities such as 3,4-dichloro-2-methylbenzoic acid.
Purification is achieved by:
- Fractional crystallization from solvents such as ethanol or benzene.
- Conversion to alkali metal salts to facilitate separation.
- Distillation under reduced pressure to remove residual starting materials and volatile impurities.
Alternative and Historical Methods
Earlier methods involved chlorination of dichloroorthoxylane, followed by reaction with sodium formate to form methyldichlorobenzyl formate and nitric acid oxidation. However, these methods yielded mixtures requiring extensive purification.
No significant reports on direct chloroacetylation of 3,4-dichlorotoluene prior to the patented processes.
Summary Table of Key Preparation Steps
Step | Reagents/Conditions | Temperature | Yield (%) | Purity (%) | Notes |
---|---|---|---|---|---|
Acetylation of 3,4-dichlorotoluene | Acetyl chloride, AlCl3 (Friedel-Crafts catalyst) | 100°C | ~60 | Intermediate purity after recrystallization | Formation of 4,5-dichloro-2-methylacetophenone |
Oxidation to carboxylic acid | NaOH or alkaline earth hydroxide, chlorine bleaching liquor | 70°C | ~75 | >98 | Haloform-type oxidation; formation of sodium salt |
Purification | Fractional crystallization, acidification, vacuum distillation | Various | — | >98 | Removal of isomers and impurities |
Research Findings and Industrial Relevance
- The patented process (US5886218A) demonstrates a scalable, high-yield, and high-purity synthesis route, making it industrially viable.
- The product and its salts serve as valuable intermediates in the synthesis of pharmaceuticals and crop protection agents.
- The use of Friedel-Crafts catalysis and haloform oxidation provides a robust strategy for selective functionalization of the aromatic ring.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzoic acids
- Oxidized derivatives like carboxylic acids
- Reduced derivatives like alcohols
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
4,5-Dichloro-2-methylbenzoic acid serves as an important intermediate in the synthesis of more complex organic compounds. It is utilized in the production of various substituted benzoic acids and derivatives, which are foundational in many chemical processes .
Synthetic Routes
The synthesis typically involves the acetylation of 3,4-dichlorotoluene followed by oxidation to yield the carboxylic acid. This process is often facilitated by Friedel-Crafts catalysts such as aluminum chloride . The ability to produce high-purity derivatives makes it a valuable compound for further chemical transformations.
Biological Research
Potential Biological Activity
Research has indicated that this compound may exhibit biological activity that warrants investigation. Its interactions with biomolecules could lead to insights into its potential therapeutic applications. Studies are ongoing to explore its effects on specific molecular targets, including enzymes and receptors.
Pharmaceutical Applications
Drug Development Precursor
Due to its structural characteristics, this compound is being explored as a precursor for pharmaceutical compounds. Its derivatives may possess properties suitable for drug development, particularly in creating new therapeutic agents . The high purity (>98%) of the compound enhances its suitability for pharmaceutical applications .
Case Studies in Drug Synthesis
Several patents highlight the use of this compound in synthesizing pharmaceuticals and crop protection agents. For example, it has been involved in developing herbicides and fungicides that are crucial for agricultural productivity .
Industrial Applications
Agrochemicals Production
In industrial settings, this compound is utilized in producing agrochemicals. Its role as an intermediate allows for the synthesis of various pesticides and herbicides that are essential for modern agriculture .
Dyes and Other Chemicals
The compound is also employed in manufacturing dyes and other industrial chemicals. Its unique chemical properties facilitate the creation of products with specific functionalities required in various industrial applications.
Mechanism of Action
The mechanism of action of 4,5-dichloro-2-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the context of its use .
Comparison with Similar Compounds
Structural analogs of 4,5-dichloro-2-methylbenzoic acid include halogenated benzoic acids, methoxy-substituted derivatives, and positional isomers. Below is a detailed comparison based on substituent effects, physicochemical properties, and reactivity:
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of this compound and Analogs
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Log P (XLOGP3) | TPSA (Ų) |
---|---|---|---|---|---|---|
This compound | 5252-98-2 | C₈H₆Cl₂O₂ | 205.04 | 2-CH₃, 4-Cl, 5-Cl | 2.78 | 37.30 |
3,5-Dichloro-2-methylbenzoic acid | Not provided | C₈H₆Cl₂O₂ | 205.04 | 2-CH₃, 3-Cl, 5-Cl | ~2.8* | ~37.30* |
4-Butoxy-3,5-dichlorobenzoic acid | Not provided | C₁₁H₁₁Cl₂O₃ | 277.11 | 4-O(CH₂)₃CH₃, 3-Cl, 5-Cl | 3.51† | 46.53† |
4-Hydroxybenzoic acid | 99-96-7 | C₇H₆O₃ | 138.12 | 4-OH | 1.48‡ | 57.53‡ |
4-Methoxybenzoic acid | 100-09-4 | C₈H₈O₃ | 152.15 | 4-OCH₃ | 1.74‡ | 46.53‡ |
* Estimated based on structural similarity to this compound .
† Calculated using ChemDraw .
‡ Experimental data from QSAR studies .
Key Observations:
- Lipophilicity: The methyl and chlorine substituents in this compound increase Log P compared to hydroxy- or methoxy-substituted analogs (e.g., 4-hydroxybenzoic acid: Log P 1.48). The butoxy group in 4-butoxy-3,5-dichlorobenzoic acid further enhances lipophilicity (Log P 3.51) .
- Polarity: The carboxylic acid group dominates TPSA, but bulky substituents like butoxy reduce polarity (TPSA 46.53 vs. 37.30 for this compound) .
Biological Activity
4,5-Dichloro-2-methylbenzoic acid (DCMBA) is a chlorinated derivative of benzoic acid that has garnered attention for its potential biological activity. This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions and a methyl group at the 2nd position of the benzene ring. Its unique structure influences its reactivity and biological interactions, making it a subject of various studies in pharmacology and toxicology.
The biological activity of DCMBA is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. Although detailed mechanisms are still under investigation, preliminary studies suggest that DCMBA may influence various biochemical pathways, including:
- Enzyme Inhibition : DCMBA has been shown to inhibit certain enzymes involved in metabolic processes.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting potential applications in combating antibiotic resistance.
- Cellular Signaling Modulation : The compound may interact with cellular signaling pathways, affecting processes such as apoptosis and inflammation.
Research Findings
- Antimicrobial Properties : A study highlighted that benzoic acid derivatives, including DCMBA, exhibited significant antimicrobial activity against various bacterial strains. This activity is thought to stem from their ability to disrupt bacterial cell wall synthesis and inhibit metabolic functions .
- Cytotoxic Effects : Research indicates that DCMBA can induce cytotoxic effects in certain cancer cell lines. For instance, it was found to enhance apoptosis in human cancer cells through the activation of specific caspases .
- Anti-inflammatory Effects : Preliminary findings suggest that DCMBA may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .
Case Studies
- Case Study 1 : In vitro studies demonstrated that DCMBA reduced cell viability in human cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death .
- Case Study 2 : A comparative study on benzoic acid derivatives showed that DCMBA had a higher potency against Gram-positive bacteria than some other derivatives, indicating its potential as an antimicrobial agent .
Comparison of Biological Activities
Compound | Antimicrobial Activity | Cytotoxicity | Anti-inflammatory Effects |
---|---|---|---|
This compound | Moderate | High | Potential |
3-Chloro-4-methoxybenzoic acid | High | Moderate | Low |
2,4-Dichlorobenzoic acid | Low | Low | Moderate |
Summary of Research Findings
Properties
IUPAC Name |
4,5-dichloro-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUULAHGVYKMTME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451716 | |
Record name | 3,4-dichloro-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5252-98-2 | |
Record name | 3,4-dichloro-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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